molecular formula C5H9NO2 B15128334 DL-Proline-2,5,5-d3

DL-Proline-2,5,5-d3

Cat. No.: B15128334
M. Wt: 118.15 g/mol
InChI Key: ONIBWKKTOPOVIA-FBYXXYQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Proline-2,5,5-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and specific labeling positions make it a valuable tool for detailed molecular investigations .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

118.15 g/mol

IUPAC Name

2,5,5-trideuteriopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D

InChI Key

ONIBWKKTOPOVIA-FBYXXYQPSA-N

Isomeric SMILES

[2H]C1(CCC(N1)([2H])C(=O)O)[2H]

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

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